Caffeine monohydrate
Overview
Description
Caffeine monohydrate is a crystalline form of caffeine, a naturally occurring stimulant found in various plants such as coffee beans, tea leaves, and cacao pods. It is a nitrogenous organic compound belonging to the alkaloid group, known for its stimulating effects on the central nervous system. This compound is commonly used in pharmaceuticals, dietary supplements, and as a food additive due to its ability to enhance alertness and reduce fatigue .
Preparation Methods
Synthetic Routes and Reaction Conditions: Caffeine can be synthesized through several methods, including the methylation of theobromine or theophylline. One common synthetic route involves the reaction of dimethylurea with malonic acid in the presence of phosphorus oxychloride, followed by cyclization to form caffeine. The reaction conditions typically involve high temperatures and the use of solvents such as acetonitrile .
Industrial Production Methods: Industrial production of caffeine often involves the extraction from natural sources such as coffee beans and tea leaves. The extracted caffeine is then purified and crystallized to form caffeine monohydrate. The process includes steps like solvent extraction, filtration, and recrystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Caffeine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Caffeine can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of caffeine can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of methyl groups with other functional groups using reagents like alkyl halides.
Major Products: The major products formed from these reactions include paraxanthine, theobromine, and theophylline, which are also metabolites of caffeine in the human body .
Scientific Research Applications
Caffeine monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a standard in chromatographic analysis and as a reagent in various chemical reactions.
Biology: Studied for its effects on cellular metabolism and as a model compound in pharmacokinetic studies.
Medicine: Investigated for its therapeutic potential in treating conditions like apnea of prematurity and as an adjuvant in pain relief medications.
Industry: Utilized in the formulation of energy drinks, dietary supplements, and cosmetics for its stimulating properties
Mechanism of Action
Caffeine exerts its effects primarily by antagonizing adenosine receptors in the brain, which inhibits the depressant effects of adenosine and leads to increased neuronal activity. This results in enhanced release of neurotransmitters such as dopamine and norepinephrine, promoting wakefulness and alertness. Additionally, caffeine influences other molecular targets, including phosphodiesterase enzymes and calcium channels, contributing to its diverse physiological effects .
Comparison with Similar Compounds
Caffeine is often compared with other methylxanthines such as theobromine and theophylline:
Theobromine: Found in cacao, it has milder stimulant effects and is less potent than caffeine.
Theophylline: Used in respiratory therapies, it has bronchodilator properties but is less commonly consumed as a stimulant.
Caffeine Anhydrous: A dehydrated form of caffeine, it is more concentrated and often used in dietary supplements for its rapid absorption and potent effects
Caffeine monohydrate stands out due to its high solubility in water and its widespread use in various industries, making it a versatile and valuable compound .
Properties
IUPAC Name |
1,3,7-trimethylpurine-2,6-dione;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2.H2O/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;/h4H,1-3H3;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHGOKZNRDAXEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206015 | |
Record name | Caffeine monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5743-12-4 | |
Record name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5743-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Caffeine monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005743124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Caffeine monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl-, hydrate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAFFEINE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T65I06326 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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